molecular formula C11H12N4NaO3S B078652 Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide CAS No. 14441-76-0

Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide

Cat. No. B078652
CAS RN: 14441-76-0
M. Wt: 302.29 g/mol
InChI Key: KHXNKBPBYYGGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide, also known as SMAP-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.

Mechanism Of Action

Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide exerts its effects by binding to the active site of target enzymes, thereby inhibiting their activity. The exact mechanism of action of Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide varies depending on the specific enzyme being targeted, but generally involves the disruption of key interactions between the enzyme and its substrate or cofactors.

Biochemical And Physiological Effects

The biochemical and physiological effects of Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide depend on the specific enzyme being targeted. For example, inhibition of protein kinases by Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide can lead to the suppression of cell growth and proliferation, while inhibition of phosphatases can lead to the activation of signaling pathways involved in immune responses. Additionally, Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide has been shown to have anti-inflammatory effects by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide as a research tool is its specificity for target enzymes, which allows for the precise modulation of their activity. Additionally, Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide is relatively easy to synthesize and can be used in a variety of experimental systems, including cell culture and animal models. However, one limitation of Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide is its potential off-target effects, which can lead to unintended consequences in experimental systems.

Future Directions

There are several potential future directions for the study of Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide. One area of research is the development of more potent and selective inhibitors based on the structure of Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide. Additionally, further studies are needed to elucidate the specific roles of target enzymes in various diseases and to determine the optimal conditions for the use of Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide in experimental systems. Finally, the potential therapeutic applications of Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide in various diseases should be explored further in preclinical and clinical studies.

Synthesis Methods

The synthesis of Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide involves several steps, starting with the reaction of 3-methoxypyrazine-2-carboxylic acid with thionyl chloride to form 3-methoxypyrazine-2-carbonyl chloride. The resulting compound is then reacted with 4-aminophenylsulfonamide to form the intermediate product, which is subsequently treated with sodium azide to yield the final product, Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide.

Scientific Research Applications

Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have shown that Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide can inhibit the activity of various enzymes, including protein kinases, phosphatases, and proteases, which play important roles in the development and progression of these diseases.

properties

CAS RN

14441-76-0

Product Name

Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide

Molecular Formula

C11H12N4NaO3S

Molecular Weight

302.29 g/mol

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide

InChI

InChI=1S/C11H11N4O3S.Na/c1-18-11-10(13-6-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9;/h2-7H,12H2,1H3;/q-1;+1

InChI Key

KHXNKBPBYYGGLW-UHFFFAOYSA-N

SMILES

COC1=NC=CN=C1[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+]

Canonical SMILES

COC1=NC=CN=C1[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+]

Origin of Product

United States

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